3-(3,4-dihydroisoquinolin-2(1H)-yl)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione
Description
3-(3,4-Dihydroisoquinolin-2(1H)-yl)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione is a synthetic compound featuring a pyrrolidine-2,5-dione (succinimide) core substituted with a 3,4-dihydroisoquinoline moiety at the 3-position and a 4-methoxyphenyl group at the 1-position. This structural motif is common in pharmaceuticals targeting neurological disorders, as isoquinoline derivatives are known for modulating neurotransmitter pathways . However, specific pharmacological data for this compound remain undisclosed in the provided evidence.
Properties
IUPAC Name |
3-(3,4-dihydro-1H-isoquinolin-2-yl)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-25-17-8-6-16(7-9-17)22-19(23)12-18(20(22)24)21-11-10-14-4-2-3-5-15(14)13-21/h2-9,18H,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFTLCEWTVFPNAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCC4=CC=CC=C4C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(3,4-dihydroisoquinolin-2(1H)-yl)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione is a member of the pyrrolidine and isoquinoline family, which has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
- Molecular Formula : C19H20N2O3
- Molecular Weight : 324.38 g/mol
- Structure : The compound features a pyrrolidine ring fused with a 3,4-dihydroisoquinoline moiety and a methoxyphenyl group.
Antitumor Activity
Recent studies have highlighted the antitumor properties of this compound. For instance, a derivative targeting protein arginine methyltransferase 5 (PRMT5) demonstrated significant inhibition with an IC50 of 8.5 nM, comparable to established inhibitors in clinical trials . This suggests that the compound may serve as a lead structure for developing new anticancer agents.
The mechanism through which this compound exerts its biological effects primarily involves epigenetic modulation. By inhibiting PRMT5, it disrupts the methylation processes critical for tumor cell proliferation and survival. In vitro studies showed pronounced anti-proliferative effects on MV4-11 leukemia cells with a GI50 of 18 nM .
Study 1: PRMT5 Inhibition
In a study focused on N-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)amide derivatives , the compound exhibited strong selective inhibition of PRMT5. The results indicated that compounds with similar structural features could be optimized for better efficacy against various cancer types .
Study 2: Antifungal Activity
Research into the broader family of 3,4-dihydroisoquinoline derivatives revealed their potential as antifungal agents. A specific derivative was tested against Pythium recalcitrans, showing superior activity compared to traditional antifungal treatments. This study utilized quantitative structure–activity relationship (QSAR) models to optimize the compound's structure for enhanced biological activity .
Data Table: Biological Activity Overview
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of succinimide derivatives with variable aryl substitutions. Below is a comparative analysis of its structural analogs, highlighting key physicochemical and functional differences.
Structural and Physicochemical Comparison
*Estimated via computational modeling.
†Predicted based on isopropyl group’s hydrophobic contribution.
‡Density: 1.363 g/cm³; Boiling point: 559.4°C (predicted) .
§Data inferred from methyl group’s lower hydrophobicity vs. isopropyl.
Substituent Effects on Bioactivity and Drug-Likeness
- 4-Methoxyphenyl (Target Compound) : The methoxy group enhances solubility via polar interactions and may improve blood-brain barrier penetration, a critical factor for CNS-targeted drugs .
- 4-Isopropylphenyl: The bulky isopropyl group increases logP (3.5 vs.
- 3-Trifluoromethylphenyl (Y021-5125) : The CF₃ group introduces strong electron-withdrawing effects, improving metabolic stability and resistance to oxidative degradation .
- 2-Chlorophenyl : Chlorine’s electronegativity may enhance binding to hydrophobic pockets in target proteins, as seen in kinase inhibitors .
Q & A
Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized?
The synthesis typically involves cyclocondensation of 4-methoxyaniline with maleic anhydride derivatives, followed by cyclization and functionalization with dihydroisoquinoline moieties. Key parameters include solvent polarity (e.g., DMF vs. THF), temperature (80–120°C), and catalysts (e.g., Lewis acids). Optimization can be achieved using statistical Design of Experiments (DoE) to systematically vary parameters and identify yield-purity trade-offs .
Q. Which analytical techniques are critical for structural confirmation of this compound?
- 1H/13C NMR : Resolves proton environments (e.g., aromatic vs. aliphatic protons) and carbon hybridization states.
- IR Spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) functional groups.
- X-ray Crystallography : Provides absolute stereochemical configuration, particularly for the pyrrolidine-dione core and substituent orientations .
Q. What preliminary assays are recommended to evaluate its biological activity?
Use in vitro enzyme inhibition assays (e.g., acetylcholinesterase for neurological studies) with LC-MS quantification of substrate turnover. Dose-response curves (IC50 values) should be generated at physiological pH (7.4) and temperature (37°C) .
Advanced Research Questions
Q. How can computational chemistry predict the compound’s stability under varying pH and temperature conditions?
Density Functional Theory (DFT) calculations model bond dissociation energies and transition states for hydrolysis or oxidation. Solvent effects are simulated using polarizable continuum models (PCM). For example, the methoxyphenyl group’s electron-donating effects may stabilize the pyrrolidine ring against acidic degradation .
Q. What strategies resolve contradictory data in reaction yields or bioactivity across studies?
- Meta-Analysis : Compare studies for variables like solvent purity (>99% vs. technical grade), catalyst loading, or assay protocols (e.g., endpoint vs. kinetic measurements).
- Orthogonal Validation : Reproduce key reactions/bioassays under standardized conditions (e.g., USP guidelines) and use complementary techniques (e.g., HPLC-MS for yield quantification) .
Q. How can reaction mechanisms involving this compound be elucidated experimentally?
- Isotopic Labeling : Use deuterated solvents (e.g., D2O) to track proton transfer steps in cyclization.
- Kinetic Isotope Effects (KIE) : Compare reaction rates with ¹²C/¹³C or ¹H/²H substitutions to identify rate-determining steps.
- In situ FTIR/Raman Spectroscopy : Monitor intermediate formation in real time .
Methodological Resources
- Synthetic Optimization : Refer to the Polish Journal of Chemical Technology for DoE case studies in reaction engineering .
- Computational Modeling : ICReDD’s framework integrates quantum chemistry and machine learning for reaction prediction .
- Biological Assays : Journal of Pharmaceutical Research International outlines cholinesterase inhibition protocols with positive controls (e.g., donepezil) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
